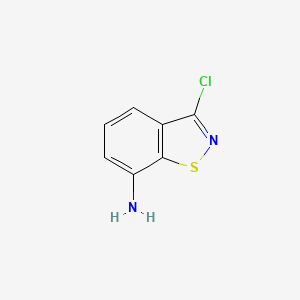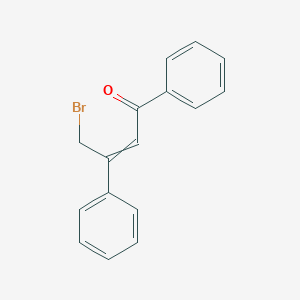
Dipropionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropionamide, also known as N,N’-dipropionamide, is a chemical compound with the molecular formula C6H11NO2. It is an amide derivative of propionic acid and is known for its various industrial applications. This compound is primarily used as an additive in high-temperature lubricants, metalworking fluids, and metal forming oils due to its excellent anti-wear and anti-corrosion properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipropionamide can be synthesized through several methods. One common method involves the reaction of dipropylamine with an excess of propionyl chloride under alkaline conditions . Another method involves the reaction of ethylene and carbon monoxide in the presence of a catalyst . The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the reactants are combined under controlled conditions. The process often involves the use of catalysts to increase the reaction rate and yield. The final product is then purified through distillation or crystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dipropionamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: This compound can undergo substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
Oxidation: Propionic acid derivatives.
Reduction: Propylamine derivatives.
Substitution: Various substituted amides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Dipropionamide has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and protein interactions.
Medicine: Investigated for its potential use in drug formulations and as a stabilizer for pharmaceutical compounds.
Industry: Utilized as an additive in lubricants, resins, and rubber to enhance their properties
Wirkmechanismus
The mechanism of action of dipropionamide involves its interaction with molecular targets and pathways. In industrial applications, this compound acts as a lubricant additive by forming a protective film on metal surfaces, reducing friction and wear. In biological systems, it can interact with enzymes and proteins, affecting their activity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanamide: An amide derivative of propionic acid with similar chemical properties.
N,N’-Dimethylpropionamide: A derivative with two methyl groups attached to the nitrogen atoms.
N,N’-Diethylpropionamide: A derivative with two ethyl groups attached to the nitrogen atoms.
Uniqueness
Dipropionamide is unique due to its specific structure, which provides excellent anti-wear and anti-corrosion properties. Its ability to form stable films on metal surfaces makes it particularly valuable in industrial applications compared to other similar compounds .
Eigenschaften
CAS-Nummer |
6050-26-6 |
|---|---|
Molekularformel |
C6H11NO2 |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
N-propanoylpropanamide |
InChI |
InChI=1S/C6H11NO2/c1-3-5(8)7-6(9)4-2/h3-4H2,1-2H3,(H,7,8,9) |
InChI-Schlüssel |
GOJDSMIXPMMHPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imino-[4-methoxycarbonyl-1-(4-methoxycarbonylphenyl)-2-oxo-pyrrol-3-ylidene]azanium](/img/structure/B14161439.png)


![1-[(5-dec-9-enyl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one](/img/structure/B14161464.png)

![3-(3-methoxyphenyl)-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B14161472.png)




![4-[(2-methylbenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14161514.png)
![Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-[methyl(methylcarbamoyl)amino]phenyl]propanoate](/img/structure/B14161518.png)
![(10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidothioate;4-methylbenzenesulfonic acid](/img/structure/B14161521.png)

